REACTION_CXSMILES
|
P([CH2:10][CH2:11][CH2:12][CH3:13])(CCCC)[CH2:2][CH2:3][CH2:4][CH3:5].[CH:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C=[CH:21][CH3:22].[CH2:23]([OH:27])[CH:24]([CH3:26])[CH3:25]>CCCCC.C(O)CCC>[CH:23](=[O:27])[CH:24]([CH3:26])[CH3:25].[CH:2](=[O:27])[CH2:3][CH2:4][CH3:5].[CH2:15]([CH:16]([CH2:10][CH2:11][CH2:12][CH3:13])[CH:17]=[O:27])[CH3:14].[CH2:21]([C:19](=[CH:18][CH2:17][CH2:16][CH3:15])[CH:14]=[O:27])[CH3:22]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Name
|
Co(CO3)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(CCCC)(CCCC)CCCC
|
Name
|
Example III ( 15g )
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C=CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
A phosphine complex, [Co(C0)3 (Bu3P)]2, which was prepared
|
Type
|
CUSTOM
|
Details
|
After the system was thoroughly purged with hydrogen for 2/3 hours
|
Type
|
DISSOLUTION
|
Details
|
a complex solution (1.7 mm [Co(CO)3 (Bu3P)]2 dissolved in benzene)
|
Type
|
CUSTOM
|
Details
|
cap
|
Type
|
CUSTOM
|
Details
|
was pressured with H2 and CO (H2 /CO = 1) to 1400 psig at 70° F
|
Type
|
TEMPERATURE
|
Details
|
The reactor was slowly heated
|
Type
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CUSTOM
|
Details
|
at 225° F.
|
Type
|
CUSTOM
|
Details
|
within 40 minutes
|
Duration
|
40 min
|
Type
|
ADDITION
|
Details
|
the pressure continuously dropped to 1340 psig for about 30 minutes (at 225°- 283° F)
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
the system was held to 1820-1830 psig at 300°-345° F. for about 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
was noticed under 1830 psig at 145° F.
|
Type
|
CUSTOM
|
Details
|
3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
The pressure dropped slowly (but persistently) during this period
|
Type
|
CUSTOM
|
Details
|
to give 1600 psig when the reaction
|
Type
|
CUSTOM
|
Details
|
was quenched
|
Type
|
ADDITION
|
Details
|
to a mixture of 15 ml Bu3N and 55 ml benzene
|
Type
|
CUSTOM
|
Details
|
at 90° F
|
Type
|
TEMPERATURE
|
Details
|
The system was heated slowly
|
Type
|
CUSTOM
|
Details
|
at 330° F.
|
Type
|
CUSTOM
|
Details
|
2 hour period
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
the maximum pressure, 2120 psig, dropped to 1150 psig in 50 minutes
|
Duration
|
50 min
|
Type
|
CUSTOM
|
Details
|
was again pressured to 1600 psig at 357° F. with hydrogen
|
Type
|
CUSTOM
|
Details
|
The reaction
|
Type
|
WAIT
|
Details
|
to proceed for an additional 20-minute period
|
Type
|
WAIT
|
Details
|
During this period
|
Type
|
ADDITION
|
Details
|
the pressure dropped to 1150 psig
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
|
Type
|
WAIT
|
Details
|
The solid catalyst left inside of the autoclave
|
Type
|
WASH
|
Details
|
was rinsed with 60 ml benzene
|
Type
|
CUSTOM
|
Details
|
Both the discharged reaction mixture
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 9.1% |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 41.7% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(C=O)CCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 7.9% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(C=O)=CCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 21% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 3.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |